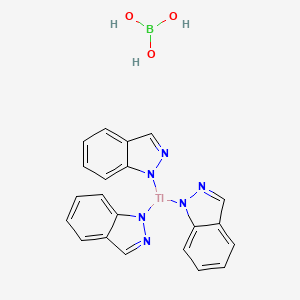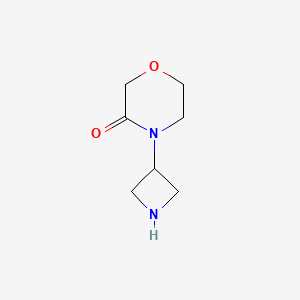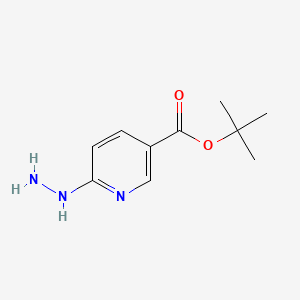
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, also known as MPDA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Detailed Synthesis Method
Starting Materials
4-methoxybenzaldehyde, 3-pyridylamine, 1,3-dimethyl-2-imidazolidinone, N,N'-dicyclohexylcarbodiimide, diisopropylethylamine, hydrochloric acid, sodium hydroxide, ethyl acetate, methanol, wate
Reaction
Protection of the amine group of 3-pyridylamine with 1,3-dimethyl-2-imidazolidinone to form the corresponding imidazolidinone derivative., Coupling reaction between the protected 3-pyridylamine derivative and 4-methoxybenzaldehyde using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine as coupling agents to form the corresponding imine., Deprotection of the imidazolidinone group using hydrochloric acid to obtain the free amine., Quaternization of the free amine with hydrochloric acid to form the dihydrochloride salt of (4-Methoxybenzyl)pyridin-3-ylamine., Purification of the dihydrochloride salt using ethyl acetate, methanol, and water to obtain the final product.
Mechanism Of Action
CK2 is a serine/threonine protein kinase that is involved in the regulation of many cellular processes. (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to the inhibition of downstream signaling pathways that are regulated by CK2.
Biochemical And Physiological Effects
The inhibition of CK2 by (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and regulate circadian rhythms. (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride in lab experiments is its selectivity for CK2. This allows researchers to study the specific role of CK2 in various cellular processes without affecting other signaling pathways. However, one limitation of using (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is its relatively low potency compared to other CK2 inhibitors. This may require higher concentrations of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride to achieve the desired effect, which can lead to off-target effects.
Future Directions
There are several future directions for the use of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride in scientific research. One area of interest is the role of CK2 in the regulation of autophagy, which is a cellular process that is involved in the degradation of damaged organelles and proteins. (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has been shown to inhibit autophagy in cancer cells, and further studies are needed to elucidate the underlying mechanisms. Another area of interest is the use of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride in combination with other drugs to enhance their efficacy in cancer treatment. Finally, the development of more potent and selective CK2 inhibitors may lead to the identification of new therapeutic targets for cancer and other diseases.
Scientific Research Applications
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has also been used to study the role of CK2 in the regulation of circadian rhythms, DNA damage response, and autophagy.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12;;/h2-8,10,15H,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBUFFSXIRXENW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697682 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride | |
CAS RN |
185669-66-3 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate](/img/structure/B573380.png)
![(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid](/img/structure/B573385.png)
![3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B573388.png)
![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)
